N-Succinimidyl 3-(2-pyridyldithio)propionate

Overview

Description

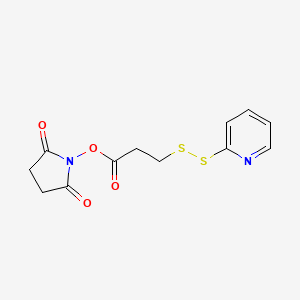

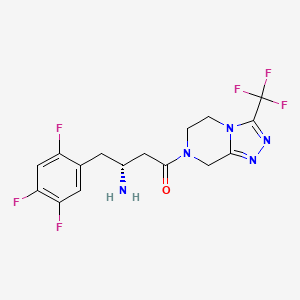

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker . It is designed to covalently link two target groups. The succinimidyl ester chemically reacts with primary amines and after mild reduction of the dithiol .

Synthesis Analysis

The synthesis of SPDP involves the reaction of the N-hydroxysuccinimide ester group with amino groups . The 2-pyridyl disulphide structure then reacts with aliphatic thiols .Molecular Structure Analysis

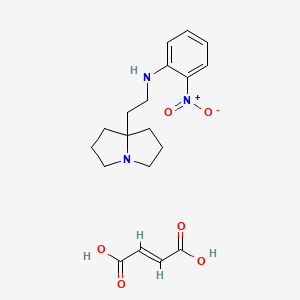

The molecular formula of SPDP is C12H12N2O4S2 . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide group .Chemical Reactions Analysis

SPDP is a crosslinker for amine-to-sulfhydryl conjugation that forms cleavable (reducible) disulfide bonds with cysteine sulfhydryls . At one end is an N-hydroxysuccinimide (NHS) ester that will react with a primary amine to form a stable amide bond .Physical And Chemical Properties Analysis

SPDP is a heterobifunctional, thiol-cleavable, and membrane-permeable crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester that will react with lysine residues to form a stable amide bond .Scientific Research Applications

Reversible Crosslinking of Proteins

SPDP is widely used for reversible crosslinking of proteins. This application is crucial in studying protein-protein interactions and the effects of crosslinking on protein function. The crosslinker introduces a disulfide bond that can be cleaved under reducing conditions, allowing researchers to reverse the crosslinking process .

Attachment of Sulfhydryl Groups to Proteins

By reacting with lysine residues, SPDP can add sulfhydryl groups to proteins. This modification is particularly useful for subsequent conjugation to other thiol-reactive molecules, enabling the study of protein dynamics and structure .

Creation of Antibody-Enzyme Bioconjugates

SPDP facilitates the two-step reaction necessary for creating antibody-enzyme bioconjugates. These conjugates are essential for enzyme-linked immunosorbent assays (ELISAs) and other diagnostic applications where the detection and quantification of specific antigens are required .

Hapten Attachment to Carrier Proteins

The compound is used to attach haptens to carrier proteins, a critical step in antibody production. This process is vital for generating antibodies against small molecules that are not inherently immunogenic .

Preparation of Immunotoxin Conjugates

SPDP is instrumental in preparing immunotoxin conjugates. These conjugates combine the targeting specificity of antibodies with the cell-killing ability of toxins, offering a targeted approach for cancer therapy .

Protein Labeling and Crosslinking

In protein labeling, SPDP can introduce biotin or fluorescent labels into proteins. This application is significant for fluorescence microscopy and flow cytometry, where labeled proteins can be visualized and quantified .

Studying Membrane Protein Interactions

Due to its membrane permeability, SPDP can crosslink proteins within the cell membrane. This property is particularly useful for studying membrane protein interactions without disrupting the membrane integrity .

Chemical Conjugation Optimization

SPDP is used to optimize chemical conjugation processes, such as the conjugation between R-phycoerythrin and antibodies. This optimization is crucial for ensuring the efficiency and specificity of bioconjugates used in research and diagnostic applications .

Mechanism of Action

Target of Action

SPDP primarily targets primary amines and thiol groups in biomolecules . The primary amines are usually present in lysine residues of proteins, while the thiol groups are found in cysteine residues .

Mode of Action

SPDP contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithiol group . The NHS ester reacts with primary amines to form a stable amide bond, introducing the pyridyldithiol group into the protein . After mild reduction, the pyridyldithiol group can form a disulfide bond with other thiols .

Biochemical Pathways

The primary biochemical pathway involved in the action of SPDP is protein crosslinking. By forming covalent bonds between different proteins or different sites within the same protein, SPDP can alter the spatial relationships and interactions within and between biomolecules .

Result of Action

The result of SPDP action is the formation of covalently linked biomolecules. This can be used to create antibody-enzyme conjugates, attach antigens to carrier proteins, or prepare immunotoxins . The disulfide bonds formed by SPDP are cleavable, allowing for the separation of crosslinked products if necessary .

Action Environment

The action of SPDP can be influenced by several environmental factors. Its reactivity with amines is optimal at pH 7.5 . The disulfide bonds it forms can be cleaved using reducing agents like DTT or TCEP at pH 8.5 . It is also membrane-permeable, allowing it to carry out crosslinking within cells .

Safety and Hazards

Future Directions

SPDP has been used in the development of DNAzyme-based biosensors for the detection of pathogens, metal ions, and clinical biomarkers . Future research may focus on improving the stability and sensitivity of these sensors .

Relevant Papers For more detailed information, please refer to the relevant papers .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c15-10-4-5-11(16)14(10)18-12(17)6-8-19-20-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDFQMWEFLOOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218366 | |

| Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinimidyl 3-(2-pyridyldithio)propionate | |

CAS RN |

68181-17-9 | |

| Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68181-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068181179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68181-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Succinimidyl 3-(2-pyridyldithio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[1-oxo-3-(2-pyridyldithio)propoxy]pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-SUCCINIMIDYL 3-(2-PYRIDYLDITHIO)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OHG8V08NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate](/img/structure/B1680994.png)

![1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B1680995.png)

![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)

![2-Phenylnaphtho[2,3-D]oxazole-4,9-dione](/img/structure/B1680999.png)

![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)

![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)